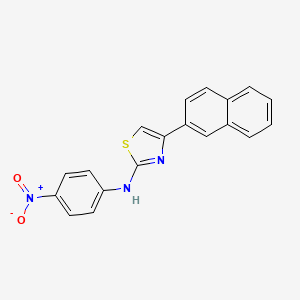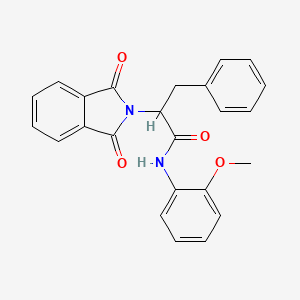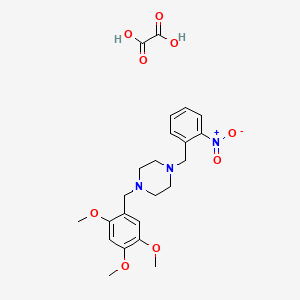
N-cyclohexyl-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-cyclohexyl-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of isoindolinecarboxamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide X is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Compound X has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Compound X has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase. In addition, this compound X has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a synthetic N-cyclohexyl-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, which allows for easy purification and characterization. It has also been extensively studied in animal models, which provides a basis for further research. However, there are also limitations to the use of this compound X in lab experiments. It has not been extensively studied in human models, which limits its potential for clinical use. In addition, the mechanism of action of this compound X is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide X. One potential direction is to further elucidate its mechanism of action. This could be done using various techniques such as receptor binding assays and gene expression analysis. Another direction is to study the potential use of this compound X in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This could involve further animal studies as well as clinical trials in humans. Additionally, the potential use of this compound X in other disease models such as cancer and autoimmune diseases could also be explored.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Compound X has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-7-6-10-20(15(14)2)25-22(27)18-12-11-16(13-19(18)23(25)28)21(26)24-17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTZAIPJPJKEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[N-cyclohexyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3948666.png)

![1-(3-bromo-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948683.png)



![ethyl 4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B3948707.png)



![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)

![4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3948770.png)
